(R)-1-Methoxybutan-2-amine hydrochloride
Description
Significance of Chiral Amines as Indispensable Building Blocks in Organic Synthesis and Drug Discovery
Chiral amines are organic compounds containing an amine group attached to a stereocenter, rendering them non-superimposable on their mirror images. This property, known as chirality, is fundamental to the biological activity of many molecules. In the context of pharmaceuticals, the specific three-dimensional orientation of a drug molecule is often critical for its interaction with biological targets like enzymes and receptors, which are themselves chiral. enamine.net Consequently, different enantiomers (mirror-image isomers) of a drug can exhibit vastly different pharmacological and toxicological profiles. A classic example is the thalidomide (B1683933) tragedy, where one enantiomer was an effective sedative while the other was a potent teratogen.
This inherent stereospecificity of biological systems has made the synthesis of single-enantiomer pharmaceuticals a paramount goal in drug discovery and development. nih.gov Chiral amines are central to this endeavor, serving multiple roles. It is estimated that approximately 40-45% of small-molecule pharmaceuticals feature a chiral amine scaffold within their structure.
Their primary functions in chemical synthesis include:
Chiral Building Blocks: Enantiomerically pure amines serve as starting materials or key intermediates for the synthesis of complex target molecules, embedding the required stereochemistry from an early stage.
Chiral Auxiliaries: A chiral amine can be temporarily attached to a non-chiral substrate to direct a subsequent chemical transformation, inducing stereoselectivity. After the reaction, the auxiliary is cleaved, having fulfilled its role of controlling the stereochemical outcome.
Resolving Agents: Chiral amines are widely used to separate racemic mixtures (equal mixtures of two enantiomers). By reacting a racemic acid with an enantiopure amine, a pair of diastereomeric salts is formed. These salts have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization.
Chiral Catalysts and Ligands: Amines are crucial components of many ligands used in asymmetric metal catalysis and are also employed directly as organocatalysts. These catalysts can generate large quantities of a desired enantiomer from a non-chiral starting material with high efficiency.
The demand for enantiopure amines has spurred the development of numerous synthetic methods, including asymmetric hydrogenation, reductive amination, and biocatalytic approaches, to ensure their availability for research and industrial-scale production.
Position of (R)-1-Methoxybutan-2-amine Hydrochloride within the Landscape of Enantiopure Amine Intermediates
This compound is an example of an enantiopure amine intermediate, offered commercially as a chiral building block for use in organic synthesis. biosynth.com While specific, detailed research findings on its direct application in the synthesis of named pharmaceutical compounds are not widely documented in publicly available literature, its structural features place it within the valuable class of chiral 1,2-aminoethers. This class is structurally related to the well-studied and extensively used 1,2-amino alcohols, which are ubiquitous motifs in many pharmaceutical agents and chiral auxiliaries. nih.govresearchgate.net
The utility of this compound as a synthetic intermediate stems from the combination of a stereochemically defined amine group and a methoxy (B1213986) ether functionality. This bifunctional nature allows for diverse synthetic manipulations, making it a "versatile small molecule scaffold". biosynth.com The primary amine can be transformed into a wide array of other functional groups, such as amides, sulfonamides, or secondary/tertiary amines, while the ether linkage is generally stable under many reaction conditions.
Below are the key identifiers and physicochemical properties of the compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Compound Name | This compound |
| CAS Number | 678182-79-1 biosynth.com |
| Molecular Formula | C₅H₁₃NO·HCl biosynth.com |
| SMILES | CCC@HN.Cl biosynth.com |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 139.63 g/mol biosynth.com |
| Parent Compound MW | 103.16 g/mol nih.gov |
| Topological Polar Surface Area | 35.3 Ų (for parent compound) nih.gov |
| Hydrogen Bond Donor Count | 1 (for parent compound) nih.gov |
| Hydrogen Bond Acceptor Count | 2 (for parent compound) nih.gov |
| Rotatable Bond Count | 3 (for parent compound) nih.gov |
As an enantiopure intermediate, this compound provides a reliable source of chirality for the synthesis of more complex molecules. Its role is to be incorporated into a larger target structure, thereby conferring the specific (R)-configuration at the carbon atom bearing the amino group. Researchers in medicinal chemistry and process development would select such a building block to construct novel compounds with defined stereochemistry, which is a critical step in creating effective and selective drug candidates.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-1-methoxybutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-5(6)4-7-2;/h5H,3-4,6H2,1-2H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBZWLXCCORIPY-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678182-79-1 | |
| Record name | (R)-1-methoxybutan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for R 1 Methoxybutan 2 Amine Hydrochloride
Enantioselective Synthetic Pathways to Chiral Amines
Chiral amines are critical components in approximately 40-45% of small-molecule pharmaceuticals and are also used as resolving agents, chiral auxiliaries, and building blocks for more complex syntheses. nih.gov Over the past decade, significant progress has been made in moving beyond classical resolution methods towards more efficient catalytic approaches. nih.govacs.org Transition metal-catalyzed asymmetric hydrogenation has emerged as a particularly powerful tool for the enantioselective synthesis of chiral amines. nih.govnih.gov These methods often involve the hydrogenation of prochiral precursors like imines, enamines, and related compounds, driven by the design of novel chiral phosphorus ligands and metal complexes. acs.org Enantioselective methods such as reductive amination, hydroamination, and allylic amination have seen important achievements. acs.org
Catalytic Asymmetric Reductive Amination Strategies
Catalytic asymmetric reductive amination (ARA) is a highly efficient and atom-economical method for synthesizing chiral amines directly from ketones or aldehydes. acs.orgwikipedia.org This one-pot reaction combines a carbonyl compound and an amine source in the presence of a chiral catalyst and a reducing agent, typically hydrogen gas, to form the desired amine with high enantioselectivity. acs.orgwikipedia.org The direct approach, which avoids the isolation of intermediate imines, is particularly attractive for its operational simplicity and green chemistry profile. d-nb.infonih.gov Both transition-metal catalysis and biocatalysis have been successfully applied to ARA, offering complementary solutions for accessing a wide range of chiral amine products. researchgate.netacs.org
Ruthenium-Catalyzed Enantioselective Hydrogenation
Ruthenium-based catalysts are among the most effective and widely studied systems for the asymmetric hydrogenation of various functional groups, including ketones and imines. rsc.org Ruthenium complexes featuring chiral diphosphine ligands, such as BINAP and its derivatives, have demonstrated exceptional activity and enantioselectivity in these transformations. sioc-journal.cnacs.org These catalyst systems are capable of activating molecular hydrogen and delivering it to a prochiral substrate with high facial selectivity, thereby establishing the desired stereocenter. nih.gov
Application to β-Keto Esters and Related Substrates
The asymmetric hydrogenation of β-keto esters is a well-established and reliable method for producing chiral β-hydroxy esters, which are valuable precursors to a variety of chiral molecules, including chiral amines after further functional group manipulation. Ruthenium-based catalysts have proven to be highly effective for this transformation. sioc-journal.cncdnsciencepub.com For instance, composite materials incorporating BINAP ligands and ruthenium(II) species have been used as heterogeneous catalysts for the asymmetric hydrogenation of β-keto esters, achieving high activity and excellent enantioselectivity. sioc-journal.cn The use of ionic liquids as the reaction medium with Ru-catalysts has also been shown to provide high conversions and enantioselectivities, with the added benefit of catalyst recyclability. cdnsciencepub.comlac-bac.gc.ca
Optimization of Catalyst Systems and Reaction Parameters (e.g., Ru-MeOBIPHEP, Ru(OAc)₂{(R)-BINAP})
The performance of ruthenium-catalyzed hydrogenations is highly dependent on the structure of the chiral ligand and the reaction conditions. The fine-tuning of these parameters is crucial for achieving optimal yield and enantioselectivity.
Ru(OAc)₂{(R)-BINAP} : This catalyst, diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II), is a versatile and commercially available catalyst for various asymmetric hydrogenations. synthesiswithcatalysts.comsigmaaldrich.comchemimpex.com It is effective for the hydrogenation of functionalized olefins and ketones. synthesiswithcatalysts.com The catalyst's rigid chiral backbone, provided by the BINAP ligand, creates a well-defined steric and electronic environment that directs the approach of the substrate, leading to high enantioselectivity. chemimpex.com
Ru-MeOBIPHEP : The MeO-BIPHEP ligand, (R)-2,2'-bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl, when complexed with ruthenium, forms highly active catalysts. The methoxy (B1213986) groups on the biphenyl (B1667301) backbone electronically modify the ligand, influencing the catalyst's performance. The complex Ru(R)-MeO-BIPHEP₂ has been successfully used in the asymmetric hydrogenation of various substrates. umicore.com
The table below summarizes the performance of selected Ruthenium catalyst systems in the asymmetric hydrogenation of relevant ketone substrates.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ru(OTf)(S,S)-TsDpen | 4-Chromanone | (S)-4-Chromanol | 98% | nih.gov |
| Ru/POP-BINAP | Methyl acetoacetate | Methyl β-hydroxybutyrate | 97% | researchgate.net |
| Ru-P-Phos in Ionic Liquid | β-Keto esters | β-Hydroxy esters | Good to Excellent | cdnsciencepub.comlac-bac.gc.ca |
| RuCl[(p-cymene)(BINAP)]Cl | Geraniol | S-Citronellol | High | rsc.org |
Substrate Scope and Limitations in Stereocontrol
Ruthenium-catalyzed asymmetric hydrogenation is applicable to a wide range of ketones, including aromatic, heteroaromatic, and some aliphatic ketones. rsc.orgacs.orgnih.gov High levels of enantioselectivity (up to >99% ee) are often achieved for aryl alkyl ketones and certain cyclic ketones. rsc.orgnih.gov For example, η6-arene/N-tosylethylenediamine-ruthenium(II) catalysts are highly effective for the hydrogenation of base-sensitive substrates like 4-chromanone, affording the product with 97% ee. acs.org
However, limitations exist. The asymmetric hydrogenation of simple, unfunctionalized dialkyl ketones often results in lower enantioselectivities. researchgate.net Furthermore, the electronic properties and steric hindrance of the substrate can significantly impact both the reaction rate and the level of stereocontrol. documentsdelivered.com The coordination of heteroatoms present in some substrates to the metal center can also influence the catalytic activity and selectivity, sometimes requiring specific catalyst designs to overcome these challenges. rsc.org
Iridium-Catalyzed Reductive Amination
Iridium-based catalysts have emerged as powerful alternatives for direct asymmetric reductive amination, often exhibiting complementary reactivity to ruthenium systems. acs.orgacs.orgd-nb.info Iridium complexes, particularly those with chiral phosphoramidite (B1245037) or f-Binaphane ligands, can catalyze the direct coupling of ketones with a variety of amine sources, including primary alkyl amines, with excellent yields and enantioselectivities. acs.orgd-nb.infonih.gov This methodology is notable for its broad substrate scope, encompassing both aromatic and challenging aliphatic ketones. acs.orgthieme-connect.com The reaction mechanism often involves the formation of an iridium-hydride species that reduces an in-situ formed imine intermediate. nih.gov Recent studies have demonstrated the synthesis of various chiral amines, including pharmaceutical intermediates, in a single step using this approach. d-nb.infonih.gov
The table below highlights representative results from Iridium-catalyzed asymmetric reductive amination.
| Catalyst System | Ketone Substrate | Amine Source | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Iridium–f-Binaphane | Aromatic Ketones | Phenylhydrazide | 94-99% | acs.org |
| [Ir(cod)Cl]₂ / Phosphoramidite Ligand | Aromatic Ketones | 3-Phenylpropylamine | 95% | d-nb.info |
| [Ir(cod)Cl]₂ / Phosphoramidite Ligand | Aliphatic Ketones | Diphenylmethanamine | up to 99% | thieme-connect.com |
| Iridium Complex | 2-Acylpyridines | Anilines | up to 95% | rsc.org |
Direct Reductive Amination with Ammonium (B1175870) Salts as Nitrogen Sources
The use of ammonium salts as the nitrogen source in direct reductive amination is a highly attractive strategy due to their low cost and operational simplicity. This approach allows for the direct conversion of ketones to primary amines in a single step.
Ruthenium complexes, particularly those bearing atropisomeric bisphosphine ligands, have demonstrated exceptional performance in the direct asymmetric reductive amination of ketones with ammonium salts. A notable example is the use of Ru-DM-SEGPHOS complexes, which have shown high reactivity and enantioselectivity in the direct reductive amination of β-keto esters using ammonium salts. acs.org This catalytic system is characterized by its remarkable tolerance to high concentrations of the ammonium ion and its high chemoselectivity. acs.org
For the synthesis of α-chiral primary amines from aryl methyl ketones, a readily available dtbm-Segphos ruthenium catalyst has been successfully employed in the presence of NH3 and NH4Cl, achieving greater than 93% ee on a multikilogram scale. researchgate.net The efficacy of these ruthenium catalysts has been demonstrated across a range of substrates, including sterically hindered diaryl ketones, leading to the synthesis of chiral primary diarylmethylamines and sterically hindered benzylamines with up to 97% yield and >99% ee. nih.gov
The following table summarizes the performance of a Ru-DM-SEGPHOS catalyst in the direct reductive amination of a β-keto ester.
| Substrate | Ammonium Salt | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|
| β-Keto Ester | Ammonium Acetate | 99.5% | 91% |
Brønsted acid additives can play a crucial role in enhancing the efficiency and selectivity of metal-catalyzed reductive aminations. liv.ac.ukacs.org In systems involving cooperative catalysis between a metal complex and a Brønsted acid, the acid is proposed to facilitate two key steps in the reaction mechanism. liv.ac.ukacs.org
Firstly, the Brønsted acid can accelerate the formation of the imine or iminium ion intermediate by protonating the carbonyl oxygen, thereby activating the ketone towards nucleophilic attack by the amine. liv.ac.ukacs.org Secondly, the conjugate base of the chiral Brønsted acid can form a chiral ion pair with the resulting iminium ion. liv.ac.ukacs.org This ion pairing is thought to be instrumental in inducing high enantioselectivity by directing the hydride transfer from the metal complex to one specific face of the iminium ion. liv.ac.ukacs.org
The independent tunability of the metal catalyst and the Brønsted acid provides a significant advantage, allowing for the optimization of the catalytic system for a diverse range of substrates. liv.ac.ukacs.org
Asymmetric Hydrogenation of Enamine Intermediates
An alternative strategy for the synthesis of chiral amines is the asymmetric hydrogenation of prochiral enamines. This method involves the in situ or ex situ formation of an enamine intermediate from a ketone and an amine, followed by stereoselective hydrogenation.
Palladium catalysts have been widely employed in asymmetric hydrogenation reactions. rsc.org Both homogeneous and heterogeneous palladium catalysts have been developed for the asymmetric hydrogenation of enamines and their precursors, imines.
Homogeneous palladium complexes with chiral bisphosphine ligands have proven to be highly effective for the asymmetric hydrogenation of activated imines. dicp.ac.cn For instance, the combination of Pd(CF3CO2)2 with ligands such as (S)-SegPhos and (S)-SynPhos has been used for the asymmetric hydrogenation of N-diphenylphosphinyl ketimines and N-tosylimines, achieving enantioselectivities in the range of 87-99% ee. dicp.ac.cn
Heterogeneous palladium catalysts, such as Palladium on carbon (Pd/C), are among the most popular hydrogenation catalysts due to their ease of handling, recyclability, and broad applicability. dicp.ac.cn While achieving high enantioselectivity with heterogeneous catalysts can be more challenging than with their homogeneous counterparts, successful examples of heterogeneous asymmetric hydrogenation reactions catalyzed by Pd(0) have been documented. dicp.ac.cn
The following table provides examples of the performance of palladium-catalyzed asymmetric hydrogenation of activated imines.
| Substrate | Catalyst System | Enantiomeric Excess (ee) |
|---|---|---|
| N-diphenylphosphinyl ketimine | Pd(CF3CO2)2/(S)-SegPhos | 87-99% |
| N-tosylimine | Pd(CF3CO2)2/(S)-SynPhos | 88-97% |
Ruthenium- and Rhodium-Catalyzed Systems
Transition metal-catalyzed asymmetric hydrogenation of prochiral imines and enamines represents one of the most direct and atom-economical methods for producing chiral amines. nih.govacs.org Ruthenium (Ru) and Rhodium (Rh) complexes, featuring chiral ligands, are particularly effective for these transformations, often providing the desired amine products with high yields and excellent enantioselectivities. nih.govacs.org
The general approach involves the hydrogenation of a precursor imine, such as 1-methoxybutan-2-imine, using a chiral Ru or Rh catalyst. The catalyst, typically a metal center coordinated to a chiral phosphine (B1218219) ligand, facilitates the stereoselective addition of hydrogen across the C=N double bond. The choice of ligand is critical for achieving high levels of asymmetric induction. acs.org Ligands such as BINAP, DuanPhos, and Skewphos have demonstrated significant success in the asymmetric hydrogenation of a wide range of substrates. nih.govnih.gov For instance, Rh-DuanPhos has been used for the highly enantioselective hydrogenation of α-CF3-enamides, yielding chiral amines with up to 99% enantiomeric excess (ee). nih.gov Similarly, Ru complexes like the Xyl-Skewphos/DPEN-Ru system have been applied to the asymmetric hydrogenation of various imines, achieving up to 99% ee. nih.govacs.org
While direct examples for the synthesis of (R)-1-methoxybutan-2-amine via this method require specific substrate synthesis, the general applicability of these catalytic systems is well-established. The reaction conditions, including solvent, pressure, temperature, and additives, are optimized to maximize both conversion and enantioselectivity. nih.gov
| Catalyst System | Chiral Ligand | Typical Substrate | Achieved Enantioselectivity (ee) |
| [Rh(COD)L]BF₄ | DuanPhos | α-Trifluoromethylated Enamides | Up to 99% nih.gov |
| RuCl₂[(R)-xyl-skewphos][(R,R)-dpen] | Xyl-Skewphos/DPEN | Aromatic and Heteroaromatic Imines | Up to 99% nih.govacs.org |
| [CpRhCl₂]₂ with AgB(C₆F₅)₄ | Chiral Cp ligands | Aromatic Imines | >98:2 dr nih.gov |
| Ru(OAc)₂[(R)-binap] | BINAP | α-Alkoxy Ketones (via DARA) | >95% acs.org |
Chiral Auxiliary-Based Synthetic Methodologies
Chiral auxiliary-based methods are a reliable and powerful strategy for asymmetric synthesis. researchgate.net This approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to afford the enantiomerically enriched product. wikipedia.org
Evans oxazolidinones are among the most effective and widely used chiral auxiliaries, particularly for the stereoselective alkylation of enolates. wikipedia.orgsantiago-lab.comrsc.org The synthesis of a chiral amine using this methodology involves a multi-step sequence.
First, the chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, is acylated with an appropriate acyl chloride, such as butanoyl chloride, to form an N-acyloxazolidinone. williams.edu Deprotonation of this imide with a strong base like lithium diisopropylamide (LDA) generates a stereochemically defined (Z)-enolate. The chiral auxiliary sterically shields one face of the enolate, directing an incoming electrophile to the opposite face. wikipedia.org
For the synthesis of (R)-1-methoxybutan-2-amine, the key steps would involve creating the C2 stereocenter. A potential route involves the asymmetric alkylation of an N-acetyl oxazolidinone with 1-(bromomethyl)-2-methoxyethane. After the diastereoselective alkylation, the auxiliary is removed. Cleavage can be achieved under various conditions to yield different functional groups, such as carboxylic acids, alcohols, or aldehydes, which can then be converted to the target amine via standard transformations like the Curtius rearrangement or reductive amination. wikipedia.orgwilliams.edu The high degree of stereocontrol and the predictability of the outcome make this a robust synthetic route. researchgate.net
| Step | Description | Key Reagents | Stereochemical Outcome |
| 1. Acylation | The chiral oxazolidinone is attached to the substrate backbone. | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, n-BuLi, Butanoyl chloride | Forms chiral N-acyloxazolidinone. |
| 2. Enolate Formation | A non-nucleophilic base removes the α-proton to form a Z-enolate. | Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS) | Face of enolate is shielded by auxiliary substituent. |
| 3. Alkylation | An electrophile adds to the enolate from the less hindered face. | Alkyl Halide (e.g., CH₃OCH₂CH₂Br) | Establishes the desired stereocenter with high diastereoselectivity. |
| 4. Auxiliary Cleavage | The chiral auxiliary is removed to reveal the chiral product. | LiOH/H₂O₂ or LiBH₄ | Yields an enantiomerically pure carboxylic acid or alcohol. |
| 5. Conversion to Amine | The resulting functional group is converted to the amine. | Diphenylphosphoryl azide (B81097) (DPPA), heat (Curtius); or Oxidation followed by reductive amination. | Final (R)-1-methoxybutan-2-amine product. |
Chemoenzymatic and Enzymatic Resolution of Racemic Precursors
Enzymatic methods offer a highly selective and environmentally benign approach to obtaining enantiopure compounds. wiley.com For chiral amines, the kinetic resolution of a racemic mixture is a common and effective strategy. This process relies on an enzyme that preferentially catalyzes a reaction on one enantiomer over the other, allowing for their separation. uniovi.es
Lipases are a versatile class of enzymes frequently employed for the kinetic resolution of racemic amines and alcohols through enantioselective acylation. researchgate.netbme.hu Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is particularly effective for this purpose. bme.huorganic-chemistry.org
In this process, racemic 1-methoxybutan-2-amine is treated with an acylating agent in the presence of the lipase in a suitable organic solvent. The enzyme selectively catalyzes the acylation of one enantiomer, typically the (R)-enantiomer, to form the corresponding amide at a much higher rate than the (S)-enantiomer. bme.hu The reaction is stopped at or near 50% conversion, resulting in a mixture of the (R)-amide and the unreacted (S)-amine. These two compounds, having different functional groups, can be easily separated by standard methods like extraction or chromatography. Finally, the enantiopure (R)-amide is hydrolyzed chemically or enzymatically to yield the desired (R)-1-methoxybutan-2-amine. researchgate.net The efficiency of the resolution is determined by the enantiomeric ratio (E), with high E values (>100) being desirable for practical applications. researchgate.net
| Enzyme | Acylating Agent | Solvent | Conversion (%) | Product Enantiomeric Excess (ee %) | Reference |
| Candida antarctica Lipase B | Isopropyl butanoate | Isopropyl butanoate / NMP | ~50 | >99 | researchgate.net |
| Candida antarctica Lipase B | Diisopropyl malonate | Toluene | 44.9 | 92.0 (for (R)-amide of 1-methoxy-2-propylamine) | bme.hu |
| Candida antarctica Lipase B | Ethyl methoxyacetate | Tetrahydrofuran (THF) | ~50 | >99 | uniovi.es |
| Candida antarctica Lipase B | Isopropyl acetate | Toluene | ~50 | >99 | organic-chemistry.org |
Emerging Synthetic Strategies for (R)-1-Methoxybutan-2-amine Hydrochloride
The field of asymmetric synthesis is continuously evolving, with new methodologies being developed to address the limitations of classical approaches. These emerging strategies often provide novel reaction pathways, milder conditions, and access to previously challenging chemical space.
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions using visible light. nih.gov One area of active research is the development of stereoselective C-N bond-forming reactions. acs.org
The application of photoredox catalysis to the synthesis of chiral amines often involves a dual catalytic system where a photocatalyst is combined with a chiral transition-metal catalyst. A general strategy for amination involves the generation of an alkyl radical from a suitable precursor, such as an alkyl halide. nih.govfigshare.com The photocatalyst, upon excitation by light, initiates a single-electron transfer (SET) process to generate the radical. This highly reactive intermediate is then captured by a nitrogen source in an enantioselective fashion, a step that is mediated by the chiral catalyst. acs.org
While the direct asymmetric photoredox synthesis of (R)-1-methoxybutan-2-amine has not been extensively detailed, the foundational principles are being established. For example, methods for the photocatalyzed amination of alkyl halides using oxime ester derivatives as both a radical initiator and an imine source have been demonstrated. nih.govfigshare.com The subsequent hydrolysis of the resulting imine yields the primary amine. The key challenge, which is the focus of current research, is to render this radical-trapping step enantioselective by designing effective chiral catalyst systems that can control the stereochemistry of the newly formed C-N bond.
Advancements in Biocatalytic Amination Utilizing Engineered Transaminases
The biocatalytic asymmetric amination of prochiral ketones represents a powerful and sustainable alternative to traditional chemical methods for producing enantiopure amines. rug.nl This approach, centered on the use of transaminases (TAs), offers high enantioselectivity under mild reaction conditions. nih.gov ω-Transaminases (ω-TAs) are particularly valuable as they can catalyze the transfer of an amino group from an amine donor to a ketone substrate, yielding a chiral amine. rug.nl
Recent breakthroughs in protein engineering have significantly broadened the applicability of these enzymes in industrial synthesis. nih.gov Wild-type transaminases often exhibit limitations such as restricted substrate scope, low stability, and inhibition by substrates or products. nih.gov Through techniques like directed evolution and rational design, engineered transaminases with enhanced properties have been developed. These tailored biocatalysts demonstrate improved activity, stability at higher temperatures and in the presence of organic co-solvents, and a wider acceptance of bulky substrates. nih.govacs.org
For the synthesis of (R)-1-Methoxybutan-2-amine, an (R)-selective ω-transaminase is employed to catalyze the asymmetric amination of the corresponding prochiral ketone, 1-methoxybutan-2-one (B2908797). The process typically utilizes a cost-effective amine donor, such as isopropylamine (B41738) (IPA), which also serves to shift the reaction equilibrium towards the product side. nih.gov The by-product of this reaction is acetone (B3395972), which can be readily removed.
The development of robust engineered transaminases, often available in screening kits like those from Codexis, allows for the rapid identification of a suitable biocatalyst for a specific ketone substrate. nih.govcloudfront.net Research on analogous substrates, such as methoxyacetone (B41198) for the production of (S)-1-methoxy-2-aminopropane, has demonstrated the feasibility of achieving high conversions (>99%) and excellent enantiomeric excess (>99% ee) in these biocatalytic systems. google.com Computational modeling and structural analysis of engineered transaminases have provided insights into the substrate-binding pockets, enabling the targeted modification of active site residues to accommodate specific substrates and enhance catalytic efficiency. acs.orgrsc.org
Below is a representative data table illustrating the kind of performance enhancements that can be achieved with engineered transaminases for the conversion of 1-methoxybutan-2-one to (R)-1-methoxybutan-2-amine.
| Enzyme Variant | Substrate Concentration (g/L) | Conversion (%) | Enantiomeric Excess (ee %) | Reaction Time (h) |
| Wild-Type ω-TA | 50 | 45 | 92 | 24 |
| Engineered ω-TA (Gen 1) | 50 | 85 | >99 | 18 |
| Engineered ω-TA (Gen 5) | 100 | >99 | >99.5 | 12 |
| Engineered ω-TA (Gen 8) | 150 | >99 | >99.5 | 8 |
This table is a composite representation based on typical results for similar substrates and is for illustrative purposes.
Process Chemistry and Scalability Considerations for Enantiopure this compound Synthesis
The successful implementation of biocatalytic amination on an industrial scale necessitates careful consideration of process chemistry and scalability factors to ensure an efficient, economical, and sustainable manufacturing process. researchgate.net For the synthesis of enantiopure this compound, several key parameters must be optimized.
Equilibrium Shift: The transamination reaction is reversible, which can limit the product yield. A widely adopted strategy to drive the reaction to completion is the use of a large excess of an inexpensive amine donor like isopropylamine. nih.gov The acetone by-product can also be removed from the reaction mixture, for instance, by distillation, to further shift the equilibrium towards the desired amine product.
Cofactor Regeneration: Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes. While PLP is regenerated during the catalytic cycle, ensuring its stability and availability is crucial for maintaining enzyme activity over extended reaction times. cloudfront.net
Downstream Processing: The isolation and purification of the target amine from the reaction mixture is a critical step. The final product, this compound, is a salt, which facilitates its crystallization and purification from the aqueous reaction medium. The process typically involves acidification of the reaction mixture with hydrochloric acid, followed by removal of unreacted substrate and by-products. Subsequent crystallization yields the enantiopure hydrochloride salt.
Immobilization and Continuous Flow: To enhance the operational stability of the enzyme and enable its reuse, immobilization of the transaminase on a solid support is a common strategy. au.dk Immobilized enzymes can be used in packed-bed reactors for continuous flow synthesis. This approach offers several advantages over batch processing, including higher productivity, easier automation, and simplified product isolation. au.dk
The scalability of the biocatalytic synthesis of this compound is contingent upon a holistic approach that integrates enzyme engineering, reaction optimization, and efficient downstream processing. The advancements in these areas have made biocatalysis a competitive and sustainable technology for the large-scale manufacturing of chiral amines.
Chemical Reactivity and Transformation Pathways of R 1 Methoxybutan 2 Amine Hydrochloride
Reactions Involving the Primary Amine Moiety
The lone pair of electrons on the nitrogen atom of (R)-1-methoxybutan-2-amine allows it to act as a potent nucleophile, initiating reactions at electrophilic centers. This reactivity is the foundation for numerous synthetic applications, enabling the construction of more complex molecular architectures.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of the reactivity of primary amines. In these processes, the amine displaces a leaving group on an electrophilic substrate, forming a new carbon-nitrogen bond.
The reaction of (R)-1-methoxybutan-2-amine with alkyl halides is a classic example of a nucleophilic substitution, specifically an S(_N)2 reaction. In this process, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This initial alkylation results in the formation of a secondary amine. However, the reaction often does not stop at mono-alkylation. The resulting secondary amine is typically more nucleophilic than the starting primary amine and can compete for the remaining alkyl halide. This can lead to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt through successive alkylations.
To control the extent of alkylation and favor the formation of the mono-alkylated product, reaction conditions can be optimized. This may involve using a large excess of the primary amine relative to the alkyl halide or employing specific reaction protocols designed to minimize overalkylation.
Table 1: Representative Alkylation Reactions of (R)-1-Methoxybutan-2-amine
| Alkyl Halide | Product(s) | Reaction Conditions |
|---|---|---|
| Methyl Iodide | N-methyl-(R)-1-methoxybutan-2-amine, N,N-dimethyl-(R)-1-methoxybutan-2-ammonium iodide | Excess amine or controlled stoichiometry |
| Ethyl Bromide | N-ethyl-(R)-1-methoxybutan-2-amine, N,N-diethyl-(R)-1-methoxybutan-2-ammonium bromide | Varies, often with a non-nucleophilic base |
A critical aspect of the S(_N)2 reaction is its stereospecificity. When a nucleophile attacks a chiral electrophilic center, the reaction proceeds with an inversion of configuration at that center, a phenomenon known as Walden inversion. pressbooks.pubmasterorganicchemistry.com In the context of (R)-1-methoxybutan-2-amine acting as a nucleophile, the stereochemistry of the amine itself is preserved as it is not the chiral center being attacked.
However, if (R)-1-methoxybutan-2-amine were to be synthesized via an S(_N)2 reaction where an amine nucleophile displaces a leaving group at the C2 position of a suitable butyl precursor, the stereochemistry of the product would be determined by this inversion. For instance, if the starting material had an (S) configuration at the C2 position, the resulting amine product would have an (R) configuration. This principle is fundamental in asymmetric synthesis, allowing for the predictable formation of specific stereoisomers. pressbooks.pub
Table 2: Stereochemical Considerations in S(_N)2 Reactions
| Reactant Configuration | S(_N)2 Reaction Feature | Product Configuration |
|---|---|---|
| (S) | Backside attack by nucleophile | (R) |
Condensation Reactions
Condensation reactions involving primary amines are characterized by the formation of a new carbon-nitrogen double bond, typically with the elimination of a small molecule, such as water.
(R)-1-Methoxybutan-2-amine readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is generally catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate. libretexts.orgmasterorganicchemistry.com The reaction is reversible, and the removal of water can be used to drive the equilibrium towards the formation of the imine. libretexts.org
While primary amines form imines, secondary amines react with carbonyl compounds to yield enamines. chemistrysteps.comchemistrysteps.com Since (R)-1-methoxybutan-2-amine is a primary amine, its reaction with aldehydes and ketones will exclusively produce imines. The stereochemistry at the C2 position of the amine is retained in the imine product.
Table 3: Imine Formation with (R)-1-Methoxybutan-2-amine
| Carbonyl Compound | Imine Product | Key Features |
|---|---|---|
| Acetone (B3395972) | N-(1-methyl)ethylidene-(R)-1-methoxybutan-2-amine | Formation of a ketimine |
| Benzaldehyde (B42025) | N-benzylidene-(R)-1-methoxybutan-2-amine | Formation of an aldimine |
The Ugi reaction is a powerful one-pot, four-component reaction (4-CR) that allows for the rapid synthesis of α-aminoacyl amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com The primary amine is a crucial component in this transformation. (R)-1-Methoxybutan-2-amine can serve as the amine component in the Ugi reaction, leading to the formation of peptidomimetic structures. nih.govresearchgate.net
The stereochemistry of the chiral amine has a significant influence on the stereochemical outcome of the Ugi reaction. When a chiral amine such as (R)-1-methoxybutan-2-amine is used, it can induce diastereoselectivity in the formation of the new stereocenter in the product. The degree of this diastereoselectivity can be influenced by the other reactants and the reaction conditions. This makes the Ugi reaction a valuable tool in combinatorial chemistry and for the synthesis of libraries of chiral compounds. semanticscholar.org
Table 4: Hypothetical Ugi Reaction with (R)-1-Methoxybutan-2-amine
| Aldehyde | Carboxylic Acid | Isocyanide | Diastereomeric Ratio (R,R) : (R,S) |
|---|---|---|---|
| Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | Varies, dependent on conditions |
Acylation Reactions
The primary amine group in (R)-1-Methoxybutan-2-amine hydrochloride is expected to be readily acylated by various acylating agents to form corresponding amide and sulfonamide derivatives. The hydrochloride salt would first need to be neutralized, typically with a non-nucleophilic base, to liberate the free amine for reaction.
Amide Formation with Acid Chlorides and Anhydrides
The reaction of the free (R)-1-Methoxybutan-2-amine with acid chlorides or acid anhydrides is anticipated to proceed via nucleophilic acyl substitution to yield N-((R)-1-methoxybutan-2-yl)amides.
With Acid Chlorides: The reaction would likely involve the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. A base, such as triethylamine (B128534) or pyridine, is typically added to scavenge the hydrogen chloride byproduct.
With Acid Anhydrides: Similarly, the amine would attack one of the carbonyl carbons of the acid anhydride, leading to the formation of the amide and a carboxylate salt as a byproduct. This reaction is generally slower than with acid chlorides.
A hypothetical reaction scheme is presented below:
| Reactant 1 | Reactant 2 | Product | Byproduct |
| (R)-1-Methoxybutan-2-amine | Acetyl Chloride | N-((R)-1-methoxybutan-2-yl)acetamide | Hydrochloric Acid |
| (R)-1-Methoxybutan-2-amine | Acetic Anhydride | N-((R)-1-methoxybutan-2-yl)acetamide | Acetic Acid |
Sulfonamide Synthesis with Sulfonyl Chlorides
In a reaction analogous to the Hinsberg test, (R)-1-Methoxybutan-2-amine is expected to react with sulfonyl chlorides in the presence of a base to form N-substituted sulfonamides. The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent loss of a chloride ion.
A general representation of this reaction is as follows:
| Reactant 1 | Reactant 2 | Product |
| (R)-1-Methoxybutan-2-amine | Benzenesulfonyl Chloride | N-((R)-1-methoxybutan-2-yl)benzenesulfonamide |
| (R)-1-Methoxybutan-2-amine | p-Toluenesulfonyl Chloride | N-((R)-1-methoxybutan-2-yl)-4-methylbenzenesulfonamide |
Acid-Base Chemistry and Salt Equilibrium of the Amine Functionality
As an amine hydrochloride, the compound exists as an ammonium salt in the solid state and in acidic to neutral aqueous solutions. The primary amine is a weak base, and its hydrochloride salt is therefore a weakly acidic salt. The equilibrium in an aqueous solution can be represented as:
CH₃CH₂CH(NH₃⁺Cl⁻)CH₂OCH₃ ⇌ CH₃CH₂CH(NH₂)CH₂OCH₃ + H⁺ + Cl⁻
The acidity of the ammonium ion is characterized by its acid dissociation constant (Ka), or more commonly, its pKa value. While no experimentally determined pKa value for this compound has been found in the literature, it is expected to be in the typical range for primary alkylammonium ions, which is approximately 10-11. libretexts.org This value is influenced by the electronic and steric effects of the substituents on the amine.
Reactions Involving the Ether Linkage
The methoxy (B1213986) group in this compound constitutes an ether linkage, which is generally stable under neutral and basic conditions. However, it can undergo cleavage under strongly acidic conditions.
Chemical Transformations and Cleavage of the Methoxy Group
The cleavage of the methyl ether would typically require treatment with a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, making it a good leaving group (methanol). A nucleophile (I⁻ or Br⁻) then attacks the carbon atom of the methoxy group or the adjacent methylene (B1212753) carbon.
Given the structure of (R)-1-Methoxybutan-2-amine, the cleavage would likely result in the formation of (R)-2-aminobutan-1-ol and a methyl halide.
Investigations into the Stability and Reactivity of the Ether Bond in Diverse Reaction Environments
The ether bond in this compound is expected to be stable under a variety of common reaction conditions, including those typically used for the acylation of the amine group. It would be resistant to most oxidizing and reducing agents, as well as to nucleophiles and bases. However, its stability would be compromised in the presence of strong Lewis acids or under vigorous hydrogenolysis conditions. The stability of the ether linkage is a key feature that allows for selective transformations at the amine functionality without affecting the methoxy group.
Applications As a Chiral Building Block in Advanced Organic Synthesis
Utility in the Construction of Complex Chiral Molecules
Chiral amines are indispensable building blocks for creating complex molecules with specific three-dimensional arrangements, which is often a requirement for biological activity. nih.gov The synthesis of single-enantiomer compounds is increasingly important in the pharmaceutical and agrochemical industries to enhance efficacy and reduce potential side effects. mdpi.com
Synthesis of Chiral Pharmaceutical Intermediates
Chiral amines are integral to a significant percentage of small-molecule pharmaceuticals. nih.gov They are key precursors in the asymmetric synthesis of a wide array of drug candidates and active pharmaceutical ingredients (APIs). nih.gov The development of efficient synthetic routes, including biocatalysis and asymmetric hydrogenation, has expanded the toolkit for producing enantiomerically pure amines for medicinal chemistry. nih.govnih.gov
Despite the general importance of this class of compounds, specific examples of (R)-1-Methoxybutan-2-amine hydrochloride being utilized as a direct intermediate in the synthesis of named pharmaceutical compounds are not detailed in the available research.
Development of Chiral Agrochemical Components
In the agrochemical sector, chirality is a key factor for the efficacy and target specificity of herbicides, fungicides, and insecticides. mdpi.comnih.gov The use of single-enantiomer active ingredients can lead to lower application rates and reduced environmental impact. nih.gov A notable example in this field is the synthesis of the herbicide (S)-metolachlor, which relies on a chiral amine intermediate produced via asymmetric hydrogenation. nih.gov Another related compound, (S)-1-Methoxypropan-2-amine, is a known key intermediate for chloroacetamide herbicides like metolachlor (B1676510) and dimethenamid. researchgate.net
However, specific studies detailing the application of this compound in the development or synthesis of specific chiral agrochemical components could not be identified in the reviewed literature.
Role in Asymmetric Catalysis
Asymmetric catalysis relies heavily on chiral ligands to control the stereochemical outcome of a chemical reaction. Chiral amines are often used as the foundational backbone for the synthesis of these highly specialized ligands. nih.gov
Design and Synthesis of Novel Chiral Ligands from this compound
Development of Chiral Phosphine-Based Ligands
Chiral phosphine (B1218219) ligands are a cornerstone of asymmetric catalysis, particularly in transition metal-catalyzed reactions like asymmetric hydrogenation. nih.gov These ligands are often synthesized from precursors containing a chiral backbone, such as chiral amines or amino alcohols.
A search of scientific literature did not yield specific examples or methodologies for the development of chiral phosphine-based ligands derived directly from this compound.
Exploration of N-Heterocyclic Carbene and N,N-Based Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis, valued for their strong σ-donating properties and steric tuneability. fujifilm.com Chiral NHC ligands are often synthesized from chiral diamines or amino alcohols. Similarly, N,N-based ligands, which coordinate to a metal center through two nitrogen atoms, are prevalent in asymmetric catalysis.
However, there is no specific information available in the scientific literature describing the use of this compound as a precursor for the exploration or synthesis of novel N-Heterocyclic Carbene or N,N-based ligands.
Application in Enantioselective Transformations (e.g., Hydrogenation, Alkylation, Hydroamination)
The primary amine functionality of this compound allows for its derivatization into chiral ligands, which are essential for transition metal-catalyzed enantioselective transformations. In principle, the amine can be converted into amides, imines, or be part of a larger ligand scaffold that can coordinate with a metal center. The inherent chirality of the molecule, originating from the (R)-configured stereocenter, can then influence the stereochemical outcome of the catalytic reaction.
Conceptual Application in Asymmetric Hydrogenation: Chiral ligands derived from (R)-1-methoxybutan-2-amine could be used in asymmetric hydrogenation of prochiral olefins or ketones. For instance, the amine could be used to synthesize a chiral phosphine-oxazoline or a diphosphine ligand. The resulting metal complex (e.g., with rhodium, ruthenium, or iridium) would create a chiral environment around the active site, favoring the formation of one enantiomer of the product over the other. The steric and electronic properties of the methoxybutyl group would play a crucial role in the degree of enantioselectivity achieved.
Conceptual Application in Asymmetric Alkylation: In asymmetric alkylation reactions, such as the palladium-catalyzed asymmetric allylic alkylation (AAA), chiral ligands are employed to control the enantioselectivity of the carbon-carbon bond formation. Ligands synthesized from this compound could potentially be effective in such transformations. The chirality of the ligand would influence the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate.
Conceptual Application in Asymmetric Hydroamination: Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a powerful method for synthesizing chiral amines. Chiral catalysts, often based on early transition metals or rare-earth metals complexed with chiral ligands, are used to achieve high enantioselectivity. A ligand derived from (R)-1-methoxybutan-2-amine could be used to create a chiral pocket around the metal center, thereby directing the stereochemical course of the hydroamination reaction.
Despite these potential applications, a review of scientific databases and patent literature does not currently yield specific examples of this compound being used to create ligands for these particular enantioselective transformations with reported catalytic data.
Function as a Chiral Auxiliary in Stereocontrolled Reactions
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having served its purpose of controlling the stereochemistry. The amine group of this compound makes it suitable for use as a chiral auxiliary, for example, by forming a chiral amide or imine with a prochiral substrate.
The general principle involves the attachment of the chiral amine to a prochiral molecule, such as a carboxylic acid or a ketone. The resulting adduct, now a diastereomer, would possess a defined three-dimensional structure due to the influence of the chiral auxiliary. This steric bias would then direct the approach of a reagent to one face of the molecule, leading to a diastereoselective reaction. For instance, in the alkylation of an enolate derived from an amide formed between a carboxylic acid and (R)-1-methoxybutan-2-amine, the methoxybutyl group would shield one face of the enolate, forcing the electrophile to attack from the less hindered face. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched product.
The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity and the ease of its subsequent removal without racemization of the product. While the structure of this compound is amenable to this role, specific research detailing its use as a chiral auxiliary with data on diastereomeric excesses and yields is not readily found in the current body of scientific literature.
Spectroscopic Characterization and Advanced Analytical Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (R)-1-Methoxybutan-2-amine hydrochloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be utilized for a complete structural assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethyl) | ~0.9 | Triplet |
| CH₂ (ethyl) | ~1.5-1.7 | Multiplet |
| CH (chiral center) | ~3.0-3.2 | Multiplet |
| OCH₂ | ~3.4-3.6 | Multiplet |
| OCH₃ | ~3.3 | Singlet |
Note: These are estimated values and actual experimental values may vary based on the solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for confirming the number of carbon atoms and identifying their chemical environment (e.g., alkyl, ether-linked). As with ¹H NMR, specific experimental data is not widely published. However, a predicted spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (ethyl) | ~10-15 |
| CH₂ (ethyl) | ~20-25 |
| CH (chiral center) | ~50-55 |
| OCH₂ | ~70-75 |
Note: These are estimated values and actual experimental values may vary.
For unambiguous assignment of all proton and carbon signals and to confirm the stereochemistry, advanced two-dimensional (2D) NMR techniques are employed. Experiments such as COSY (Correlation Spectroscopy) would establish ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range ¹H-¹³C correlations, helping to piece together the molecular structure. For confirming the enantiomeric purity of chiral amines, specialized NMR techniques using chiral solvating agents or chiral derivatizing agents can be utilized. nih.govresearchgate.netrsc.org These methods induce diastereomeric environments that result in separate, distinguishable signals for the two enantiomers in the NMR spectrum, allowing for their quantification.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and ionic compounds like amine hydrochlorides. In the positive ion mode, ESI-MS of this compound would be expected to show a prominent peak corresponding to the protonated molecule of the free amine, [C₅H₁₃NO + H]⁺, at an m/z of approximately 104.11. This technique is highly sensitive and provides a clear determination of the molecular weight of the free amine base. nih.govd-nb.infonih.gov Further fragmentation of this molecular ion (MS/MS or MSⁿ) can be induced to study the compound's structure and degradation pathways. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile compounds and can be used to assess the purity of 1-methoxybutan-2-amine (the free base of the hydrochloride salt) and to identify any volatile impurities or byproducts from its synthesis. The electron ionization (EI) mass spectrum of 1-methoxybutan-2-amine shows characteristic fragmentation patterns. The molecular ion peak may be observed, but often the most abundant peak (base peak) results from a stable fragment.
Published GC-MS data for 1-methoxybutan-2-amine reveals a significant peak at m/z 58. nih.gov This major fragment likely arises from the alpha-cleavage adjacent to the nitrogen atom, a common fragmentation pathway for amines.
Table 3: Prominent Peaks in the GC-MS (EI) Spectrum of 1-Methoxybutan-2-amine
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 58 | 99.99 | [CH(NH₂)CH₂OCH₃]⁺ |
| 41 | 20.53 | [C₃H₅]⁺ |
| 30 | 14.88 | [CH₂NH₂]⁺ |
| 74 | 14.21 | [M - C₂H₅]⁺ |
Data sourced from PubChem CID 93837. nih.gov
This fragmentation data provides a fingerprint for the identification of the compound and can be used to monitor its presence and purity in various samples.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds, enabling the separation and quantification of enantiomers. mdpi.comnih.gov This is crucial for determining the enantiomeric excess (e.e.), a measure of the purity of a chiral substance. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com
For chiral primary amines like (R)-1-Methoxybutan-2-amine, polysaccharide-based CSPs are particularly effective. nih.govyakhak.org These stationary phases, often derived from cellulose (B213188) or amylose, can offer excellent enantioseparation for a wide range of chiral molecules. yakhak.org The choice of the mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol, is critical for achieving optimal separation. yakhak.org
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, a general approach can be outlined based on established methods for similar chiral amines. yakhak.orgresearchgate.netasianpubs.org A typical method would involve a normal-phase HPLC system equipped with a polysaccharide-based chiral column.
Table 1: Illustrative HPLC Parameters for Chiral Amine Separation
| Parameter | Typical Setting |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® series) |
| Mobile Phase | n-Hexane / Isopropanol mixture |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a low wavelength (e.g., 200-220 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
The determination of enantiomeric excess would be calculated from the peak areas of the two enantiomers in the resulting chromatogram. This analytical validation is a critical step in the quality control of enantiomerically pure compounds. researchgate.net
X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides an unambiguous three-dimensional model of the molecule's structure in the solid state.
The process involves irradiating a crystalline form of the compound with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, which reveals the precise spatial arrangement of each atom. For chiral molecules, specialized techniques are used to determine the absolute configuration, which is the "handedness" of the molecule (R or S).
In the case of this compound, obtaining a single crystal of sufficient quality would be the first and often most challenging step. If successful, the X-ray diffraction analysis would not only confirm the 'R' configuration at the chiral center but also provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine and chloride ions, within the crystal lattice.
While the specific crystal structure of this compound is not publicly documented, the data obtained from such an analysis would be presented in a standardized format, as shown in the hypothetical table below.
Table 2: Hypothetical Crystallographic Data for a Chiral Amine Hydrochloride
| Parameter | Example Value |
| Chemical Formula | C₅H₁₄ClNO |
| Formula Weight | 139.63 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.8 Å, b = 8.2 Å, c = 15.1 Å |
| Volume | 725.5 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.28 g/cm³ |
This crystallographic data provides a wealth of structural information that is invaluable for understanding the compound's properties in the solid state.
Computational and Theoretical Investigations of R 1 Methoxybutan 2 Amine Hydrochloride
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure.
No published studies detailing quantum chemical calculations to determine the conformational isomers, potential energy surfaces, or electronic properties of (R)-1-Methoxybutan-2-amine hydrochloride are available. Such studies would typically involve methods like Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory to elucidate the molecule's preferred three-dimensional structures and the distribution of electron density.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States.
There is no available research that employs Density Functional Theory (DFT) to investigate the reaction mechanisms, transition states, or reactivity of this compound. DFT studies are a powerful tool for understanding chemical reactions at a molecular level, but this methodology has not been applied to this specific compound in the existing literature.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions.
No molecular dynamics (MD) simulation studies have been published concerning this compound. MD simulations would be instrumental in understanding how this compound behaves in a solution, including its interactions with solvent molecules and other solutes. This area of research remains unexplored for this molecule.
Due to the absence of specific research on the computational and theoretical aspects of this compound, no data tables or detailed research findings can be presented.
Synthetic Exploration of Functionalized Derivatives and Analogues for Targeted Research
Systematic Modification of the Butane (B89635) Backbone and its Influence on Reactivity
Modifications to the butane backbone of (R)-1-Methoxybutan-2-amine analogues have a profound impact on the steric and electronic environment of the molecule, which in turn influences its reactivity and the stereochemical outcome of reactions in which it participates. The introduction of substituents or alterations in chain length can dictate the conformational preferences of the molecule, affecting the accessibility of the reactive amine and methoxy (B1213986) groups.
For instance, in the synthesis of chiral 2-aminobutanol analogues, the nature of the substituents on the carbon backbone is a critical determinant of the catalytic activity of the resulting compounds. A study on chiral amino alcohols and their corresponding squaric acid amides as ligands in the asymmetric borane (B79455) reduction of ketones demonstrated that the steric bulk and electronic properties of the backbone substituents significantly influence the enantioselectivity of the reduction. researchgate.net While specific data on (R)-1-Methoxybutan-2-amine was not detailed, the principles observed in analogous structures, such as diphenyl-substituted 2-aminobutanol, are instructive. In these cases, the rigidity and steric hindrance provided by the backbone substituents are key to creating a well-defined chiral environment around the catalytically active center.
Furthermore, the introduction of functional groups at various positions on the butane chain can provide additional sites for derivatization or interaction with other molecules. For example, the presence of a hydroxyl group, as in 2-aminobutanol, allows for a different set of chemical transformations compared to the methoxy analogue, including oxidation or esterification, thereby expanding the synthetic utility of the scaffold. The synthesis of (S)-2-aminobutanol, for instance, has been approached through various methods, including the reduction of 1-nitropropane (B105015) with formaldehyde (B43269) followed by catalytic reduction, highlighting the chemical handles available for backbone modification. google.com
Diversification and Derivatization at the Amine Nitrogen
The primary amine group in (R)-1-Methoxybutan-2-amine is a versatile functional handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents that can modulate the molecule's properties. Common derivatization strategies include N-alkylation, N-acylation, and the formation of imines and sulfonamides. These modifications can alter the nucleophilicity, basicity, and steric bulk around the nitrogen atom, which is often crucial for the molecule's role in catalysis or as a chiral auxiliary.
The synthesis of N-substituted derivatives is a cornerstone of medicinal chemistry and materials science. For example, the development of novel chiral catalysts often involves the preparation of a library of N-derivatized chiral amines to screen for optimal activity and selectivity. In the context of synthesizing β-amino acid derivatives, the nitrogen atom of a chiral amine can be incorporated into a larger molecular framework through reactions like the Mannich-type reaction. acs.orgresearchgate.netacs.orgmdpi.com The nature of the substituent on the nitrogen can influence the stereochemical course of these reactions.
A general approach to the synthesis of multi-substituted amines involves the use of an N-methoxy group as a reactivity control element. While not directly derivatizing the amine, this strategy highlights the importance of the nitrogen environment. The N-methoxy group enhances the nucleophilicity of the nitrogen in N-methoxyamides, enabling direct coupling reactions with aldehydes that are not possible with ordinary amides. researchgate.net This principle can be extended to the derivatization of primary amines by first converting them into a more reactive intermediate.
The synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a chiral amine used in the synthesis of the anti-asthma drug (R, R)-formoterol, provides a relevant example of N-alkylation. In this synthesis, a chiral amine intermediate is reacted with benzaldehyde (B42025) under catalytic hydrogenation to introduce the benzyl (B1604629) group. google.com This transformation is a classic example of reductive amination, a common method for amine derivatization.
Below is an interactive data table summarizing common N-derivatization reactions applicable to primary amines like (R)-1-Methoxybutan-2-amine.
| Derivatization Reaction | Reagent Example | Product Type | Key Feature of Modification |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone + Reducing Agent (e.g., NaBH4) | Secondary or Tertiary Amine | Introduces alkyl groups, modifying steric bulk and basicity. |
| N-Acylation | Acyl Chloride or Anhydride | Amide | Reduces basicity and nucleophilicity; introduces carbonyl functionality. |
| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide | Creates a stable, acidic N-H bond (if present); useful in catalysis. |
| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) | Reversible formation; key intermediate in many C-N bond forming reactions. |
Alterations and Transformations of the Methoxy Group
The methoxy group in (R)-1-Methoxybutan-2-amine, while generally considered stable, can undergo specific transformations under certain reaction conditions. Cleavage of the methyl-oxygen bond to reveal the corresponding alcohol is a primary transformation, which then opens up a wider range of synthetic possibilities. The role of the methoxy group is significant in many approved drugs, where it can influence binding to target receptors, as well as the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of the molecule. nih.gov
One common method for the cleavage of methyl ethers is treatment with strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr). This transformation would convert (R)-1-Methoxybutan-2-amine into the corresponding (R)-2-aminobutan-1-ol. This resulting amino alcohol is a valuable chiral building block in its own right, with the hydroxyl group providing a new site for derivatization, such as esterification or oxidation.
The influence of the methoxy group on the reactivity of adjacent functional groups is also an important consideration. For example, theoretical studies on the gas-phase elimination kinetics of methoxyalkyl chlorides have shown that the position of the methoxy group can affect the reaction mechanism and activation energies. researchgate.net In the context of nucleophilic aromatic substitution, a methoxy group on an aromatic ring can act as a leaving group, being displaced by a nucleophile like an amine. researchgate.net While (R)-1-Methoxybutan-2-amine is aliphatic, these studies highlight the potential for the methoxy group to participate in or influence reactions under specific conditions.
Furthermore, the development of methods for the synthesis of N-methoxyamines, where the methoxy group is attached to the nitrogen, underscores the versatility of this functional group in synthetic chemistry. In these cases, the N-methoxy group can act as a reactivity control element, enhancing the nucleophilicity of the nitrogen atom. researchgate.net
The following table provides a summary of potential transformations involving the methoxy group.
| Transformation | Reagent/Condition | Product Type | Synthetic Utility |
| Ether Cleavage | BBr₃ or HBr | Alcohol | Unveils a hydroxyl group for further functionalization. |
| Oxidation (of the alcohol product) | Oxidizing Agent (e.g., PCC, Swern) | Aldehyde or Carboxylic Acid | Introduces carbonyl functionality for C-C bond formation. |
| Esterification (of the alcohol product) | Acyl Chloride or Carboxylic Acid | Ester | Masks the hydroxyl group or introduces new functional groups. |
Structure-Reactivity and Structure-Stereoselectivity Relationships in Downstream Applications
The relationship between the structure of (R)-1-Methoxybutan-2-amine derivatives and their performance in downstream applications is a critical aspect of their synthetic exploration. By systematically modifying the three key components of the molecule—the butane backbone, the amine group, and the methoxy group—researchers can fine-tune its properties to achieve desired outcomes in terms of reactivity and stereoselectivity.
The stereochemistry of the chiral backbone is fundamental to the molecule's ability to induce asymmetry in chemical reactions. When used as a chiral ligand in catalysis, the spatial arrangement of substituents on the butane backbone creates a specific chiral pocket around the metal center, which dictates the facial selectivity of the substrate's approach. The diastereomeric ratio of products in reactions involving N-chiral-ketimines, for example, is highly dependent on the conformation of the imine, which is influenced by the steric and electronic nature of the substituents on the chiral amine. researchgate.net
Derivatization of the amine nitrogen also plays a crucial role in determining the catalyst's or auxiliary's efficacy. The introduction of bulky substituents can enhance enantioselectivity by creating a more defined and sterically hindered chiral environment. Conversely, the electronic properties of the N-substituent can influence the Lewis basicity of the nitrogen, affecting its coordination to a metal center or its ability to act as a hydrogen bond donor or acceptor. In the synthesis of chiral β-amino esters via Mannich-type reactions, the choice of N-protecting group on the imine is often critical for achieving high diastereo- and enantioselectivity. acs.orgresearchgate.netacs.orgmdpi.com
The following table illustrates the general principles of how structural modifications to analogues of (R)-1-Methoxybutan-2-amine can influence their application in asymmetric synthesis.
| Structural Modification | Effect on Reactivity/Stereoselectivity | Example Application |
| Increased steric bulk on the butane backbone | Enhances facial discrimination of substrates, leading to higher enantioselectivity. | Asymmetric catalysis (e.g., reduction of ketones). |
| Introduction of electron-withdrawing groups on the N-substituent | Decreases the nucleophilicity of the amine; can enhance the acidity of an N-H bond for hydrogen bonding interactions. | Organocatalysis (e.g., Mannich reactions). |
| Conversion of the methoxy group to a hydroxyl group | Provides a new site for coordination to a metal center or for hydrogen bonding, potentially altering the catalytic cycle. | Bidentate ligand synthesis for asymmetric catalysis. |
| Elongation or shortening of the alkyl chain | Alters the conformational flexibility and the distance between the chiral center and the reactive site, impacting stereocontrol. | Chiral auxiliary in diastereoselective synthesis. |
Future Directions and Emerging Research Opportunities
Development of More Sustainable and Environmentally Benign Synthetic Routes
A primary objective in modern chemical synthesis is the development of processes that are both efficient and environmentally responsible. For chiral amines, this involves moving away from traditional methods that may rely on stoichiometric reagents, harsh conditions, or expensive metal catalysts.
Biocatalysis: A significant area of research is the use of enzymes for the synthesis of chiral amines. Biocatalytic approaches offer exceptional selectivity under mild conditions, typically in aqueous media at ambient temperature. acs.orghims-biocat.eumdpi.com Key enzyme classes being explored include:
Amine Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantiomeric purity. acs.orgrsc.org Recent advances in protein engineering are expanding the substrate scope and improving the stability of ATAs. acs.org
Amine Dehydrogenases (AmDHs): AmDHs facilitate the asymmetric reductive amination of ketones, providing another direct route to enantiopure amines. hims-biocat.eu
Enzyme Cascades: Researchers are designing multi-enzyme, one-pot cascade reactions that can convert simple starting materials, such as alcohols, directly into chiral amines, thereby reducing the number of separate synthetic and purification steps. acs.orghims-biocat.eu
Photoenzymatic Systems: An emerging and highly sustainable approach involves combining photocatalysis with enzymatic catalysis. A recent study demonstrated a photoenzymatic system that uses light to activate an ene-reductase enzyme, enabling the efficient synthesis of chiral amines through enantioselective intermolecular radical hydroamination. technologynetworks.com This method provides a clean pathway to valuable chemical building blocks. technologynetworks.com
Green Chemistry Principles: Beyond biocatalysis, the application of green chemistry principles to traditional synthesis is crucial. This includes the development of catalytic systems that use environmentally benign and economical oxidants, such as aqueous hydrogen peroxide (H₂O₂), in place of stoichiometric heavy-metal oxidants. nih.govacs.org
| Synthesis Strategy | Key Advantages | Relevant Enzyme/Catalyst Classes |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste, aqueous media. acs.orgnih.gov | Amine Transaminases (ATAs), Amine Dehydrogenases (AmDHs), Oxidoreductases. acs.orghims-biocat.eu |
| Enzymatic Cascades | Fewer synthetic steps, improved process efficiency, one-pot synthesis. acs.org | Combinations of ADHs, AmDHs, ATAs, etc. acs.orghims-biocat.eu |
| Photoenzymatic Catalysis | Uses light as a clean energy source, enables novel reactions. technologynetworks.com | Ene-reductases combined with photosensitizers. technologynetworks.com |
| Green Chemocatalysis | Use of non-toxic catalysts and environmentally friendly reagents (e.g., H₂O₂). nih.govacs.org | Titanium-based catalysts. nih.govacs.org |
Exploration of Novel Catalytic Applications Beyond Current Paradigms
While (R)-1-Methoxybutan-2-amine hydrochloride itself is a valuable building block, its structural motifs are inspiring new catalytic applications. The future lies in using such chiral amines not just as products but as catalysts or essential components of catalytic systems.
Organocatalysis: Chiral primary and secondary amines are powerful organocatalysts capable of activating substrates through the formation of transient iminium or enamine intermediates. rsc.org They have been successfully employed in the asymmetric total synthesis of complex natural products and pharmaceuticals. rsc.orgresearchgate.net Future research will likely focus on developing novel amine structures to catalyze previously challenging transformations.
Ligand Development: Chiral amines are fundamental precursors for the synthesis of sophisticated chiral ligands used in transition-metal-catalyzed reactions. nih.gov These ligands are critical for achieving high enantioselectivity in reactions like asymmetric hydrogenation, which is a cornerstone of pharmaceutical manufacturing. nih.govacs.org The development of new alkoxy-functionalized amine-derived ligands could offer unique steric and electronic properties, potentially leading to catalysts with enhanced activity and selectivity.
Catalysis of N-Alkoxy Amines: The broader class of N-alkoxy amines, to which the parent compound belongs, represents a frontier in catalysis. Recently, the first nonenzymatic kinetic resolution of N-alkoxy amines was developed using a titanium-catalyzed enantioselective oxygenation, highlighting a new area for asymmetric method development. nih.govacs.org This opens avenues for creating novel catalytic cycles that leverage the unique reactivity of the N-O bond.
Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency
To bridge the gap between laboratory discovery and industrial production, there is a strong trend towards integrating synthetic routes into continuous flow systems. This paradigm shift offers significant advantages over traditional batch processing, including improved safety, consistency, scalability, and the ability to telescope multiple steps. nih.govnih.gov
Enhanced Productivity and Safety: Continuous flow reactors, with their high surface-area-to-volume ratios, allow for excellent heat and mass transfer. This enables the use of highly exothermic or fast reactions under conditions that would be unsafe in large-scale batch reactors. whiterose.ac.uk
Telescoped Synthesis: Flow chemistry is particularly well-suited for combining multiple synthetic steps—including reaction, work-up, and purification—into a single, uninterrupted process. nih.govresearchgate.net This has been demonstrated for the synthesis of chiral intermediates and active pharmaceutical ingredients (APIs), significantly reducing manual handling and process time. nih.gov
Immobilized Catalysts: For both chemo- and biocatalysis, enzymes or catalysts can be immobilized on solid supports and packed into columns or cartridges (packed-bed reactors). whiterose.ac.ukresearchgate.net This approach simplifies catalyst separation and recycling, enhances catalyst stability, and is ideal for continuous manufacturing processes. rsc.org Systems combining immobilized transaminases in flow have been developed for the efficient production of chiral amines. researchgate.netnottingham.ac.uk
| Flow Chemistry Advantage | Description | Application to Chiral Amine Synthesis |
| Scalability & Safety | Smaller reaction volumes and superior heat control allow for safe and easy scaling. whiterose.ac.uk | Enables use of highly reactive reagents and exothermic steps common in amine synthesis. |
| Process Intensification | Shorter reaction times and higher productivity compared to batch methods. nih.gov | Demonstrated in the multi-gram scale synthesis of chiral APIs and intermediates. nih.govnih.gov |
| Integration (Telescoping) | Multiple reaction and purification steps are connected in sequence without isolation of intermediates. researchgate.net | Continuous reaction, extraction, and purification of chiral amines have been achieved. researchgate.net |
| Catalyst Reusability | Immobilized catalysts (enzymes, metal complexes) in packed-bed reactors allow for continuous use. rsc.org | Immobilized transaminases are used for the continuous production of enantiopure amines. researchgate.net |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deep, mechanistic understanding of chemical reactions is essential for optimization and control. Advanced spectroscopic techniques that can monitor reactions in real-time (in-situ) and under actual operating conditions (operando) are becoming indispensable tools. wikipedia.org
Operando Spectroscopy: This methodology involves analyzing a catalyst while it is actively performing its function, providing a direct link between its structural state and its catalytic activity and selectivity. wikipedia.orgresearchgate.net For instance, operando Attenuated Total Reflection Infrared (ATR-IR) spectroscopy has been used to study the surface of a chirally modified platinum catalyst during asymmetric hydrogenation, revealing insights into how the chiral modifier works. researchgate.net Such techniques can elucidate reaction mechanisms, identify key intermediates, and guide the design of better catalysts. ornl.gov
Real-Time Reaction Analysis: In-situ FTIR and Raman spectroscopy provide continuous, real-time data on the concentration of reactants, intermediates, and products throughout a chemical process. mt.com This allows for precise determination of reaction kinetics and endpoints, ensuring process robustness and preventing the formation of impurities. mt.comnih.gov For complex biocatalytic cascades or flow syntheses, this level of process analytical technology (PAT) is crucial for control and optimization. spectroscopyonline.com
Chirality Monitoring: Emerging methods allow for the in-situ determination of enantiomeric excess (ee). For example, a system using circular dichroism (CD) spectroscopy has been developed to determine the ee of chiral primary amines by their in-situ complexation with an iron(II) species, generating a CD-active complex whose signal correlates with the ee. nih.govacs.org
Facilitating Multidisciplinary Research Collaborations for Expanded Utility
The complexity and broad applicability of chiral amines necessitate a multidisciplinary approach to unlock their full potential. Future breakthroughs will increasingly rely on collaborations that span traditional scientific boundaries.
Chemistry and Biology: The development of novel biocatalytic routes for compounds like this compound is a prime example of the synergy between synthetic chemistry and biology. acs.org This collaboration involves chemists defining synthetic targets, while biochemists and protein engineers discover, characterize, and optimize enzymes to perform the desired transformations. technologynetworks.comnottingham.ac.uk
Chemistry and Engineering: The implementation of continuous flow synthesis requires a close partnership between organic chemists and chemical engineers. whiterose.ac.uk Chemists design the reaction pathways, while engineers design, build, and automate the reactor systems, ensuring efficient mass transfer, process control, and scalability. researchgate.net
Chemistry and Materials Science: Chiral amines are finding use in materials science, for example, in the creation of intrinsically chiral catalytic surfaces that can enhance the kinetics of electrochemical reactions. rsc.orgrsc.org This intersection of fields could lead to new materials with unique optical, electronic, or catalytic properties derived from the incorporated chirality.
Chemistry and Pharmaceutical Sciences: As chiral amines are critical building blocks for approximately 40-45% of small-molecule pharmaceuticals, collaboration between medicinal chemists and process chemists is essential. nih.govnbinno.com This ensures that synthetic routes are not only feasible on a small scale for drug discovery but are also robust, scalable, and sustainable for large-scale manufacturing. nih.gov
Q & A
Q. Advanced
- Chiral Auxiliaries : Use (R)- or (S)-configured precursors (e.g., tartaric acid derivatives) to direct stereochemistry .
- Asymmetric Catalysis : Employ catalysts like BINAP-Ru complexes for hydrogenation, achieving >90% enantiomeric excess (ee) .
- Validation : Measure ee via chiral HPLC or capillary electrophoresis. For example, a 95:5 enantiomer ratio corresponds to 90% ee .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .
How can researchers optimize reaction conditions to mitigate side reactions (e.g., oxidation or racemization)?
Q. Advanced
- pH Control : Maintain neutral conditions (pH 7–8) during amine synthesis to prevent oxidation of the methoxy group .
- Temperature Gradients : Lower temperatures (0–10°C) reduce racemization in chiral centers .
- Reagent Selection : Replace strong oxidants (e.g., KMnO₄) with milder agents (e.g., TEMPO/NaClO) to preserve structural integrity .
What strategies address stability challenges in this compound under varying storage conditions?
Q. Advanced
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal decomposition .
- Packaging : Store in amber glass vials under nitrogen to prevent oxidation and moisture uptake .
- Analytical Monitoring : Use HPLC-UV (λ = 254 nm) to track purity over time, with degradation thresholds set at <5% impurity .
Notes on Evidence Usage
- Industrial scalability (ID 5) and safety protocols (ID 18) were adapted for lab-scale relevance.
- Data contradiction resolution (ID 19) aligned with analytical validation methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
